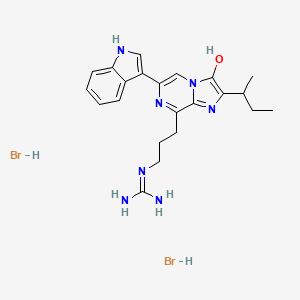

Cypridinia,Vargula Luciferin dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

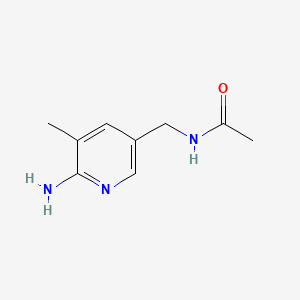

Cypridinia, Vargula Luciferin dihydrobromide: This compound is responsible for the blue light emission observed in these organisms, which is used for various biological functions such as predator avoidance and communication .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Cypridinia, Vargula Luciferin dihydrobromide involves the oxidation of luciferin in the presence of luciferase enzymes . The reaction conditions typically require a controlled environment with specific pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: : Industrial production of this compound involves recombinant DNA technology to produce luciferase enzymes in large quantities. These enzymes are then used to catalyze the oxidation of luciferin to produce Cypridinia, Vargula Luciferin dihydrobromide . The process is optimized for high yield and purity, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: : Cypridinia, Vargula Luciferin dihydrobromide primarily undergoes oxidation reactions catalyzed by luciferase enzymes . This oxidation process results in the emission of light, a characteristic feature of bioluminescent compounds .

Common Reagents and Conditions: : The oxidation reaction requires molecular oxygen and luciferase enzymes as the primary reagents . The reaction conditions include a specific pH range and temperature to maintain enzyme stability and activity .

Major Products: : The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .

Scientific Research Applications

Chemistry: : In chemistry, Cypridinia, Vargula Luciferin dihydrobromide is used as a reporter molecule in various assays to study chemical reactions and molecular interactions .

Biology: : In biological research, this compound is used in bioluminescent assays to monitor gene expression, protein-protein interactions, and cellular processes . It is also used in in vivo imaging to study biological pathways and disease progression .

Medicine: : In medicine, Cypridinia, Vargula Luciferin dihydrobromide is used in diagnostic assays to detect specific biomarkers and monitor disease states . It is also used in drug screening to evaluate the efficacy and toxicity of new compounds .

Industry: : In industrial applications, this compound is used in environmental monitoring to detect pollutants and assess water quality . It is also used in food safety testing to detect contaminants and ensure product quality .

Mechanism of Action

The mechanism of action of Cypridinia, Vargula Luciferin dihydrobromide involves the oxidation of luciferin by luciferase enzymes . This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state . The molecular targets of this compound include luciferase enzymes and molecular oxygen, which are essential for the bioluminescent reaction .

Comparison with Similar Compounds

Similar Compounds

Firefly Luciferin: Found in fireflies, this compound also undergoes oxidation by luciferase enzymes to produce light.

Coelenterazine: Found in marine organisms like jellyfish, this compound is oxidized by luciferase to produce bioluminescence.

Uniqueness: : Cypridinia, Vargula Luciferin dihydrobromide is unique due to its high quantum yield and stability, making it suitable for various research and industrial applications . Unlike other luciferins, it does not require ATP for the bioluminescent reaction, which simplifies the assay conditions and increases its versatility .

Properties

CAS No. |

23510-45-4 |

|---|---|

Molecular Formula |

C22H29Br2N7O |

Molecular Weight |

567.3 g/mol |

IUPAC Name |

2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine;dihydrobromide |

InChI |

InChI=1S/C22H27N7O.2BrH/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24;;/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25);2*1H |

InChI Key |

PZENWDQQKYMUIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O.Br.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)

![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)

![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)